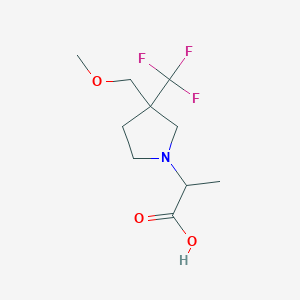
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, also known as 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylic acid amide, is an organic compound that is widely used in scientific research and laboratory experiments. It is a structural analog of the neurotransmitter dopamine and has been found to have numerous biochemical and physiological effects on the body.
Applications De Recherche Scientifique
Synthesis of Neuroleptic Agents
This compound has been utilized in the synthesis of neuroleptic agents, specifically butyrophenones, which are crucial for metabolic studies. The synthesis involves a complex reaction scheme starting with Mannich reaction and Grignard reaction, followed by hydrogenolysis and condensation processes. The synthesized neuroleptic agent was aimed for use in metabolic studies, highlighting the compound's role in developing agents for neurological disorders (Nakatsuka, Kawahara, & Yoshitake, 1981).
Creation of Trifluoromethyl-Containing Mimetics
Research has focused on hydrogenating similar structures to produce piperidinones, which are then utilized to synthesize novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This demonstrates the compound's utility in creating mimetics with potential therapeutic applications, especially for conditions requiring ornithine analogues or thalidomide mimetics (Tolmachova et al., 2011).
Antidepressant Activity Evaluation
The compound has been explored for its antidepressant activity through the preparation of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors). This research underlines the compound's potential in developing new antidepressant drugs, contributing to the options available for managing depression (Kiran Kumar et al., 2004).
Azirine Strategy for Aminopyrroles
The azirine ring expansion strategy was employed using a trifluoromethyl-containing building block derived from the compound for the preparation of aminopyrroles. This synthesis pathway indicates the compound's role in creating structurally diverse aminopyrroles, potentially useful in various pharmacological applications (Khlebnikov et al., 2018).
Glycosidase Inhibitory Study
In the realm of glycosidase inhibition, which is a crucial area for treating disorders like diabetes, the compound has contributed to the synthesis of polyhydroxylated indolizidines. These synthesized compounds were evaluated as potential glycosidase inhibitors, showcasing the compound's importance in developing treatments for diseases where glycosidase activity is a concern (Baumann et al., 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
3-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)8(16)2-5-14(6-3-8)7(15)1-4-13/h16H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFMLLMAJTDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






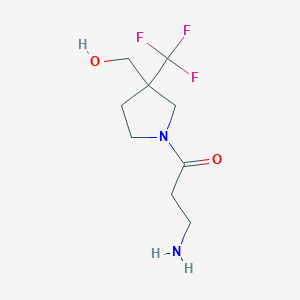
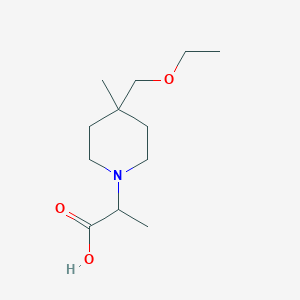

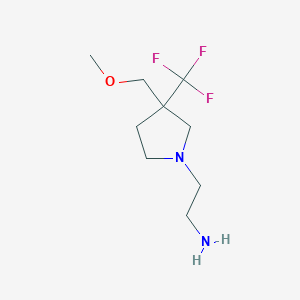

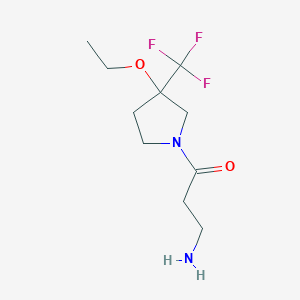


![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)

